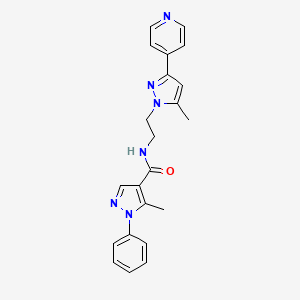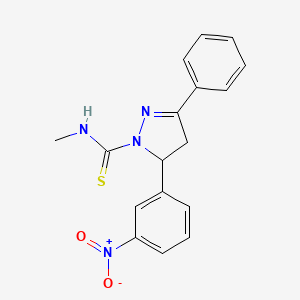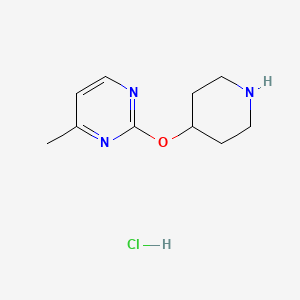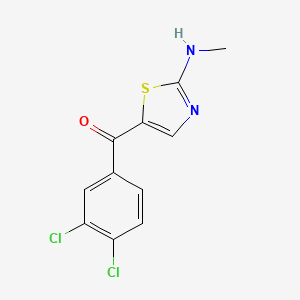![molecular formula C10H16N2O2 B2842850 3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid CAS No. 1538372-01-8](/img/structure/B2842850.png)
3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid is an organic compound with the molecular formula C10H16N2O2 It features a pyrazole ring substituted with a methyl group and an isopropyl group, connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be acetylacetone, which reacts with hydrazine to form 3,5-dimethylpyrazole.
Alkylation: The 3,5-dimethylpyrazole is then alkylated using isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group at the 5-position.
Carboxylation: The final step involves the carboxylation of the pyrazole derivative to introduce the propanoic acid moiety. This can be achieved through a Grignard reaction using ethylmagnesium bromide followed by carbonation and acidification.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methylpyrazol-3-yl)propanoic acid: Lacks the isopropyl group, resulting in different chemical and biological properties.
2-Methyl-5-isopropylpyrazole: Lacks the propanoic acid moiety, affecting its solubility and reactivity.
Propanoic acid derivatives: Various derivatives with different substituents on the pyrazole ring.
Uniqueness
3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid is unique due to the combination of its pyrazole ring with specific methyl and isopropyl substitutions, along with the propanoic acid group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-(2-methyl-5-propan-2-ylpyrazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)9-6-8(12(3)11-9)4-5-10(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCBZDALUXCJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2842768.png)
![3-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2842769.png)
![N-(4-chlorophenyl)-2-({6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetamide](/img/structure/B2842771.png)



![(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2842778.png)

![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842780.png)
![2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2842781.png)

![2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2842785.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2842786.png)
![N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2842790.png)
